Methyl 2-({[(1-benzofuran-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate
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Overview
Description
METHYL 2-({2-[(1-BENZOFURAN-2-YLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that features a benzofuran moiety, a benzothiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[(1-BENZOFURAN-2-YLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of a benzofuran derivative with an appropriate acyl chloride, followed by the introduction of the benzothiazole ring through a cyclization reaction. The final step usually involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[(1-BENZOFURAN-2-YLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction can produce dihydrobenzofuran derivatives.
Scientific Research Applications
METHYL 2-({2-[(1-BENZOFURAN-2-YLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[(1-BENZOFURAN-2-YLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The benzofuran and benzothiazole moieties can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[(1-BENZOFURAN-2-YLCARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- METHYL 2-[(1-BENZOFURAN-2-YLCARBONYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-({2-[(1-BENZOFURAN-2-YLCARBONYL)OXY]ACETYL}AMINO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of benzofuran and benzothiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H14N2O6S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1-benzofuran-2-carbonyloxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C20H14N2O6S/c1-26-18(24)12-6-7-13-16(9-12)29-20(21-13)22-17(23)10-27-19(25)15-8-11-4-2-3-5-14(11)28-15/h2-9H,10H2,1H3,(H,21,22,23) |
InChI Key |
WTQXJRRTNUROOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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